(Boc-Cys-OH)

Übersicht

Beschreibung

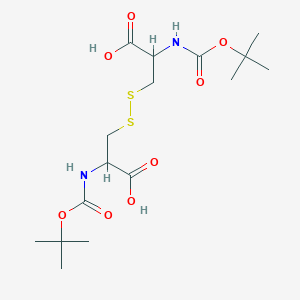

N-tert-Butoxycarbonyl-L-cysteine: is a derivative of the amino acid L-cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis to protect the amino group of cysteine, preventing unwanted reactions during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-tert-Butoxycarbonyl-L-cysteine can be synthesized from L-cysteine and di-tert-butyl dicarbonate. The reaction typically involves dissolving L-cysteine in a suitable solvent such as methanol or ethanol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-Butoxycarbonyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Regeneration of free thiol groups.

Deprotection: Free L-cysteine.

Wissenschaftliche Forschungsanwendungen

N-tert-Butoxycarbonyl-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It is used as a protecting group for the amino group of cysteine during peptide synthesis.

Protein Modification: It facilitates site-specific modification of proteins.

Bioconjugation: It is used in the development of bioconjugates for therapeutic and diagnostic applications

Wirkmechanismus

The primary function of N-tert-Butoxycarbonyl-L-cysteine is to protect the amino group of cysteine during chemical reactions. The Boc group prevents unwanted reactions by temporarily blocking the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

- N-tert-Butoxycarbonyl-L-cysteine methyl ester

- N-tert-Butoxycarbonyl-S-benzyl-L-cysteine

- N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

Uniqueness: N-tert-Butoxycarbonyl-L-cysteine is unique due to its specific use in protecting the amino group of cysteine during peptide synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice for peptide chemists .

Biologische Aktivität

Introduction

Boc-Cys-OH, or N-tert-butoxycarbonyl cysteine, is a derivative of the amino acid cysteine, widely recognized for its role in biochemistry and medicinal chemistry. Cysteine is notable for its thiol (-SH) group, which participates in various biochemical processes, including protein synthesis and enzyme function. This article explores the biological activity of Boc-Cys-OH, emphasizing its applications, reactivity, and implications in peptide chemistry.

Boc-Cys-OH is synthesized through the protection of cysteine's thiol group with a Boc (tert-butoxycarbonyl) group. This protection enhances the stability of cysteine during peptide synthesis while allowing for selective deprotection under mild conditions. The synthesis involves coupling cysteine with Boc anhydride or Boc chloride in an appropriate solvent, typically followed by purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Cysteine + Boc anhydride | Acetonitrile, RT | 85% |

| 2 | Purification | HPLC | - |

Reactivity Profile

The thiol group in Boc-Cys-OH is highly reactive, making it a valuable building block in peptide synthesis and modification. Its reactivity allows for specific chemoselective modifications that are crucial in developing therapeutic peptides.

- Chemoselectivity : Studies have demonstrated that Boc-Cys-OH exhibits excellent chemoselectivity when reacting with electrophiles compared to other amino acids like lysine. For instance, reactions involving 2-chloromethyl acryl reagents showed that Boc-Cys-OH selectively modified cysteine residues without cross-reacting with lysine residues .

- Peptide Synthesis : Boc-Cys-OH is frequently employed in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance stability and reduce racemization during synthesis. Data from various studies indicate that using Boc-Cys-OH can yield peptides with minimal side reactions .

Case Study 1: Peptide Modifications

In a study examining the modification of proteins using Boc-Cys-OH, researchers found that it could effectively form disulfide bonds when coupled with other cysteine-containing peptides. This property is particularly useful in stabilizing peptide structures and enhancing their biological activity .

Case Study 2: Bicyclic Peptides

Another significant application of Boc-Cys-OH is in the formation of bicyclic peptides. These compounds show enhanced binding affinities and stability compared to their linear counterparts. In vitro assays demonstrated that bicyclic peptides containing Boc-Cys-OH exhibited half-maximal inhibitory concentrations (IC50) as low as 260 nM, indicating strong potential for drug development .

Comparative Analysis of Protecting Groups for Cysteine

The choice of protecting group can significantly impact the efficiency of peptide synthesis involving cysteine. Below is a comparison table highlighting various protecting groups alongside their advantages and limitations.

| Protecting Group | Advantages | Limitations |

|---|---|---|

| Boc | Stable under basic conditions; easy deprotection | Can lead to racemization if not handled properly |

| Trt | Excellent for SPPS; minimal side reactions | Requires harsher conditions for removal |

| Fmoc | Compatible with automated synthesizers; mild deprotection | Less stable than others under certain conditions |

Eigenschaften

IUPAC Name |

3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908656 | |

| Record name | N,N'-Bis[tert-butoxy(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-65-8 | |

| Record name | NSC164046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis[tert-butoxy(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.